Methyl 2-formyloxazole-5-carboxylate
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Overview
Description
Methyl 2-formyloxazole-5-carboxylate is an organic compound with the molecular formula C6H5NO4. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminomalonate derivatives, the compound can be formed via cyclization with formic acid and subsequent esterification.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyloxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the formyl group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can participate in substitution reactions, where the formyl or ester groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce methyl 2-hydroxymethyl-oxazole-5-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-formyloxazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-formyloxazole-5-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromothiazole-5-carboxylate
- Methyl 2-bromooxazole-5-carboxylate
- Methyl 2-chlorooxazole-5-carboxylate
Uniqueness
Methyl 2-formyloxazole-5-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers different synthetic possibilities and applications, particularly in the formation of complex molecules and materials.
Properties
Molecular Formula |
C6H5NO4 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
methyl 2-formyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H5NO4/c1-10-6(9)4-2-7-5(3-8)11-4/h2-3H,1H3 |
InChI Key |
SSEBEAISDALBKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C=O |
Origin of Product |
United States |
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